Cas no 1702084-89-6 (7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine)
1702084-89-6 structure
Product Name:7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine
CAS-Nr.:1702084-89-6
MF:C6H7F3N4
MW:192.141790628433
CID:5824840
PubChem ID:136709409
Update Time:2025-07-23
7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [1,2,4]Triazolo[1,5-a]pyrimidine, 1,5,6,7-tetrahydro-7-(trifluoromethyl)-
- 7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine
- 1702084-89-6
- 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- EN300-1118442
-
- Inchi: 1S/C6H7F3N4/c7-6(8,9)4-1-2-10-5-11-3-12-13(4)5/h3-4H,1-2H2,(H,10,11,12)
- InChI-Schlüssel: SOONBYXSISAFCS-UHFFFAOYSA-N
- Lächelt: C12N=CNN1C(C(F)(F)F)CCN=2
Berechnete Eigenschaften
- Genaue Masse: 192.06228073g/mol
- Monoisotopenmasse: 192.06228073g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 42.7Ų
Experimentelle Eigenschaften
- Dichte: 1.72±0.1 g/cm3(Predicted)
- Siedepunkt: 186.5±43.0 °C(Predicted)
- pka: 7.76±0.40(Predicted)
7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118442-0.05g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1118442-0.1g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1118442-0.25g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1118442-0.5g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1118442-1.0g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 1g |
$1442.0 | 2023-06-09 | ||
| Enamine | EN300-1118442-2.5g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1118442-5.0g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 5g |
$4184.0 | 2023-06-09 | ||
| Enamine | EN300-1118442-10.0g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 10g |
$6205.0 | 2023-06-09 | ||
| Enamine | EN300-1118442-1g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1118442-5g |
7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
1702084-89-6 | 95% | 5g |
$3065.0 | 2023-10-27 |
7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine Verwandte Literatur
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
1702084-89-6 (7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge